4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole ring via an aminomethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones under acidic or basic conditions.
Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and a secondary amine, such as methylamine.
Coupling with Benzoic Acid: The aminomethylated pyrazole is then coupled with benzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-1-yl)benzoic acid: Similar structure but lacks the aminomethyl bridge.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Contains a pyrazoline ring instead of a pyrazole ring.
Uniqueness
4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid is unique due to its specific aminomethyl linkage, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]benzoic acid |
InChI |
InChI=1S/C14H17N3O2/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(6-4-11)14(18)19/h3-8,15H,2,9-10H2,1H3,(H,18,19) |
InChI Key |
KTRFAIVTQMSEGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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